An In-depth Technical Guide to the Chemical Properties of 1-Oxa-3-azaspiro[4.5]decan-2-one Derivatives
An In-depth Technical Guide to the Chemical Properties of 1-Oxa-3-azaspiro[4.5]decan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1-Oxa-3-azaspiro[4.5]decan-2-one Scaffold
The 1-oxa-3-azaspiro[4.5]decan-2-one core is a significant heterocyclic motif in medicinal chemistry. This spirocyclic system, featuring a lactam fused to a cyclohexane ring through a spiro-carbon, offers a unique three-dimensional architecture that is of considerable interest for the development of novel therapeutics. The rigid, yet complex, spatial arrangement of these molecules allows for precise orientation of functional groups, making them attractive candidates for targeting specific biological receptors and enzymes.
Spirocyclic compounds, in general, are increasingly sought after in drug discovery due to their structural novelty and improved physicochemical properties compared to their linear or simpler cyclic counterparts. The incorporation of both oxygen and nitrogen heteroatoms in the 1-oxa-3-azaspiro[4.5]decan-2-one framework provides opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and biological activity.
This guide will provide an in-depth exploration of the synthesis, structural elucidation, and chemical properties of derivatives of this scaffold, offering insights for researchers engaged in the design and development of new chemical entities.
Synthetic Strategies for 1-Oxa-3-azaspiro[4.5]decan-2-one Derivatives
The construction of the 1-oxa-3-azaspiro[4.5]decan-2-one ring system can be achieved through various synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available cyclic ketones.
General Synthetic Workflow
A prevalent method for the synthesis of related spirocyclic lactams, such as 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride, involves a three-step process: alkylation, intramolecular cyclization, and deprotection. This can be adapted for the synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives.[1]
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Step 1: Alkylation of a Cyclic Ketone: The synthesis often commences with the alkylation of a protected piperidone derivative, such as N-Boc-4-piperidone.[1] The piperidone is treated with a strong base, like lithium diisopropylamide (LDA), to form an enolate, which is then reacted with an appropriate electrophile to introduce the carbon framework necessary for the second ring.
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Step 2: Intramolecular Cyclization: The subsequent step involves an intramolecular cyclization to form the spirocyclic lactone or lactam ring. This can be acid-catalyzed, for example, using p-toluenesulfonic acid with heating to facilitate the ring closure.[1]
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Step 3: Deprotection/Modification: The final step typically involves the removal of any protecting groups, such as the Boc group, under acidic conditions to yield the final spirocyclic amine, which can then be further functionalized.[1]
Caption: Generalized synthetic workflow for 1-oxa-3-azaspiro[4.5]decan-2-one derivatives.
Alternative Synthetic Approaches
Recent advancements in synthetic methodology have provided alternative routes to oxa-azaspiro[4.5]decane derivatives. For instance, diastereoselective gold/palladium relay catalytic tandem cyclization reactions have been developed for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.[2] Such modern catalytic methods offer high efficiency and stereocontrol, which are crucial for the synthesis of chiral drug candidates.
Structural Elucidation and Physicochemical Properties
The characterization of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives relies on a combination of spectroscopic techniques and physical property measurements.
Spectroscopic Data
While specific data for 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is unavailable, the expected spectroscopic features can be inferred from related structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl group as a singlet around 1.0-1.3 ppm. The protons of the cyclohexane and lactam rings would appear as a series of multiplets in the aliphatic region (typically 1.5-4.0 ppm).
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¹³C NMR: The carbon NMR spectrum would feature a carbonyl signal for the lactam at approximately 170-180 ppm. The spiro-carbon would appear as a quaternary signal, and the carbons of the tert-butyl group and the two rings would be observed in the aliphatic region.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the lactam ring, typically found in the range of 1650-1700 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the specific derivative. Fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage of the spirocyclic ring system.
Physical Properties
The physical properties of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives are influenced by the nature of their substituents.
| Property | Expected Range/Value | Reference Compound Example |
| Molecular Weight | Varies with substitution | 183.25 g/mol (for 7-ethyl derivative)[3] |
| Melting Point | Typically solid at room temp. | Data not available for direct analogs |
| Boiling Point | > 250 °C (estimated) | 260.48 °C (for 1-oxaspiro[4.5]decan-2-one)[4] |
| Solubility | Generally soluble in organic solvents | Data not available for direct analogs |
| logP (o/w) | 1.0 - 3.0 (estimated) | 1.347 (for 1-oxaspiro[4.5]decan-2-one)[4] |
Reactivity of the 1-Oxa-3-azaspiro[4.5]decan-2-one Core
The reactivity of the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold is primarily dictated by the functional groups present, namely the lactam and the secondary or tertiary amine.
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Lactam Reactivity: The lactam ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions under harsh acidic or basic conditions. The amide bond is generally stable under physiological conditions.
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N-H Reactivity (for unsubstituted lactam): The nitrogen atom of the lactam can be deprotonated with a strong base and subsequently alkylated or acylated to introduce further diversity.
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Piperidine Nitrogen Reactivity: If the nitrogen at the 3-position is part of a piperidine ring that is not fully substituted (as in the parent structure), it can undergo typical amine reactions such as alkylation, acylation, and salt formation.
Caption: Key reactivity sites of the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold.
Applications in Drug Discovery and Development
Derivatives of the oxa-azaspiro[4.5]decane scaffold have shown promise in a variety of therapeutic areas, underscoring the importance of this structural motif.
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Neurological Disorders: A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and shown to have a potent inhibitory effect on neural Ca-uptake, suggesting potential applications in treating conditions like brain edema and memory deficits.[5]
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Muscarinic Agonists: Related 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[6]
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Anticancer and Antiviral Agents: The broader class of thia-azaspiro[4.5]decane derivatives, which are structurally similar, have demonstrated significant potential as anticancer and antiviral agents.[7] This suggests that the oxa-azaspiro scaffold could also be a valuable starting point for the development of agents in these therapeutic areas.
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Sigma-1 Receptor Ligands: 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as potent sigma-1 receptor ligands for tumor imaging.[8]
The diverse biological activities of these related spirocyclic compounds highlight the potential of the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold as a versatile platform for the design of new therapeutic agents.
Conclusion
The 1-oxa-3-azaspiro[4.5]decan-2-one scaffold represents a valuable and intriguing area of research in synthetic and medicinal chemistry. While specific data on the 8-(tert-Butyl) substituted derivative is limited, the broader class of compounds exhibits a rich chemistry and a wide range of potential biological applications. The synthetic accessibility of this scaffold, coupled with its unique three-dimensional structure, makes it an attractive target for the development of novel drug candidates. Further exploration of the synthesis and biological evaluation of a diverse library of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives is warranted to fully unlock the therapeutic potential of this promising heterocyclic system.
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